

A Technical Guide to 1-Methylpiperazin-2-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methylpiperazin-2-one**

Cat. No.: **B1308644**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methylpiperazin-2-one**, a heterocyclic compound of interest in medicinal chemistry. The piperazin-2-one scaffold is recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.^[1] This document details the chemical properties, synthesis, and potential biological applications of **1-Methylpiperazin-2-one**, offering valuable insights for its use in drug discovery and development.

Chemical Identity and Properties

1-Methylpiperazin-2-one, confirmed by its IUPAC name, is a derivative of piperazine.^[2] Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and chemical handling.

Table 1: Chemical and Physical Properties of **1-Methylpiperazin-2-one**

Property	Value	Reference
IUPAC Name	1-methylpiperazin-2-one	[2]
Synonyms	1-Methyl-2-piperazinone, 4-Methyl-3-oxopiperazine	[2] [3]
CAS Number	59702-07-7	[2] [4]
Molecular Formula	C ₅ H ₁₀ N ₂ O	[2] [4]
Molecular Weight	114.15 g/mol	[2] [4]
Appearance	Colorless to light yellow liquid	[3] [4]
Boiling Point	242.1±33.0 °C (Predicted)	[4]
Density	1.037±0.06 g/cm ³ (Predicted)	[4]
pKa	7.42±0.20 (Predicted)	[4]
SMILES	CN1CCNCC1=O	[2]
InChI	InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3	[2]
InChIKey	KJCIMSSFGUGTGA-UHFFFAOYSA-N	[2]

Synthesis and Characterization

The synthesis of **1-Methylpiperazin-2-one** can be achieved through various organic chemistry methodologies. A general procedure using piperazine as a starting material has been reported. [\[4\]](#)

Experimental Protocol: Synthesis from Piperazine

This protocol outlines a general procedure for the synthesis of **1-Methylpiperazin-2-one**.[\[4\]](#)

Materials:

- Piperazine

- Sodium hydroxide (NaOH)
- 50% aqueous acetone solution
- Acetone

Procedure:

- Dissolve piperazine in a 50% aqueous acetone solution (70 mL) containing sodium hydroxide (2.2 g).
- Stir the resulting solution at room temperature for 3 hours.
- Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
- Add acetone to the residue to precipitate insoluble impurities.
- Separate the insoluble material by filtration.
- Remove the acetone from the filtrate by distillation under reduced pressure.
- Distill the final residue under reduced pressure (boiling point of 104°C at 4 mmHg) to yield pure **1-methylpiperazin-2-one**.^[4]

[Click to download full resolution via product page](#)

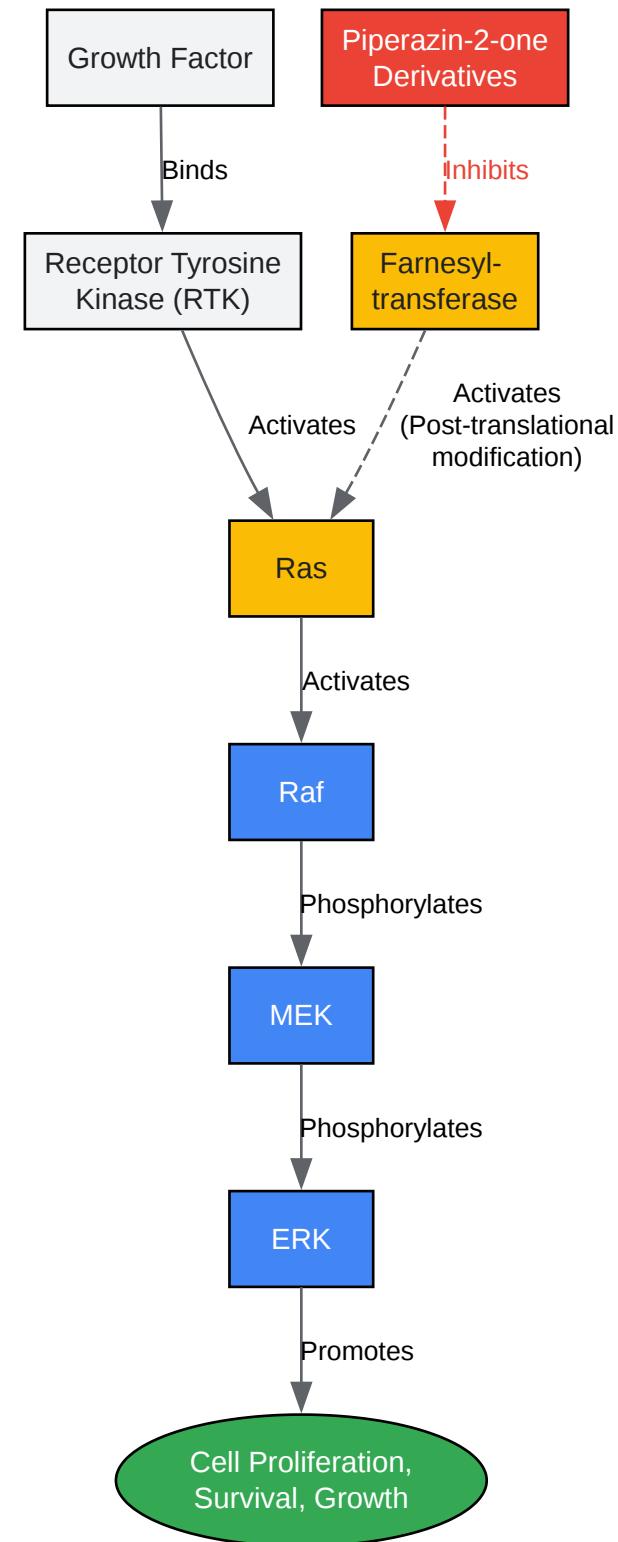
General Synthesis Workflow.

Spectroscopic Data

Characterization of **1-Methylpiperazin-2-one** is typically performed using standard spectroscopic methods. While raw spectra are available through various databases, the expected analytical data are summarized below.

Table 2: Spectroscopic Data for **1-Methylpiperazin-2-one**

Technique	Data Availability
FT-IR	Spectrum available[5]
Mass Spectrometry (MS)	Spectrum available[5]
¹ H NMR	Spectrum available[5]
¹³ C NMR	Spectrum available[5]


Biological Activity and Therapeutic Potential

While specific biological studies on **1-Methylpiperazin-2-one** are not extensively detailed in publicly available literature, the broader class of piperazin-2-one derivatives has shown significant promise in medicinal chemistry.[1] Furthermore, the closely related N-methylpiperazine moiety is a key component in several FDA-approved drugs acting on the central nervous system (CNS).[6]

Anticancer Activity of Piperazin-2-one Derivatives

The piperazin-2-one scaffold is a key feature in compounds designed as potential anticancer agents.[1] A significant mechanism of action involves the inhibition of farnesyltransferase. This enzyme is critical for modifying Ras proteins, which are key components of a signaling pathway that is often hyperactivated in cancer. By inhibiting farnesyltransferase, these compounds can disrupt the Ras-Raf-MEK-ERK signaling cascade, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[1]

Targeted Ras Signaling Pathway

[Click to download full resolution via product page](#)

Ras signaling pathway inhibited by piperazin-2-one derivatives.

Relevance in Neuropharmacology

The N-methylpiperazine motif is a well-established pharmacophore in neuropharmacology. It is present in a variety of CNS-acting drugs, including antipsychotics like clozapine and trifluoperazine.^[6] The nitrogen atoms in the piperazine ring can engage in various interactions with target enzymes, and the N-methyl group can influence properties like water solubility and target affinity.^[6] This suggests that **1-Methylpiperazin-2-one** could serve as a valuable scaffold for developing novel agents targeting the central nervous system.

Safety and Handling

1-Methylpiperazin-2-one is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard Class	Statement	Reference
Acute Toxicity, Oral	H302: Harmful if swallowed	[2]
Skin Corrosion/Irritation	H315: Causes skin irritation	[2][7]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[2][7]
STOT, Single Exposure	H335: May cause respiratory irritation	[2][7]
Precautionary Statements	P261, P305+P351+P338	

Conclusion

1-Methylpiperazin-2-one is a versatile heterocyclic compound with a foundation in established synthetic protocols. While direct biological data is limited, its structural similarity to the broader class of biologically active piperazin-2-ones and the prevalence of the N-methylpiperazine moiety in pharmaceuticals highlight its potential as a valuable building block for drug discovery. Its role as a scaffold for developing novel anticancer and neuropharmacological agents warrants further investigation by researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperazin-2-one | 59702-07-7 | TCI AMERICA [tcichemicals.com]
- 4. 1-Methylpiperazin-2-one CAS#: 59702-07-7 [m.chemicalbook.com]
- 5. 1-Methylpiperazin-2-one(59702-07-7)FT-IR [m.chemicalbook.com]
- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
- 7. 1-Methylpiperazin-2-one - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 1-Methylpiperazin-2-one: Synthesis, Properties, and Therapeutic Potential]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308644#iupac-name-for-1-methylpiperazin-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com